molecular formula C21H23NO4 B6661728 3-[4-[(2-Methoxyphenyl)methyl]piperidine-1-carbonyl]benzoic acid

3-[4-[(2-Methoxyphenyl)methyl]piperidine-1-carbonyl]benzoic acid

Cat. No.: B6661728
M. Wt: 353.4 g/mol
InChI Key: JVHPFXZRALXHNL-UHFFFAOYSA-N
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Description

3-[4-[(2-Methoxyphenyl)methyl]piperidine-1-carbonyl]benzoic acid is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-[(2-Methoxyphenyl)methyl]piperidine-1-carbonyl]benzoic acid typically involves multiple steps, starting with the formation of the piperidine ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOCH3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, 3-[4-[(2-Methoxyphenyl)methyl]piperidine-1-carbonyl]benzoic acid can be utilized to study enzyme inhibition and receptor binding. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the creation of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which 3-[4-[(2-Methoxyphenyl)methyl]piperidine-1-carbonyl]benzoic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may bind to specific receptors or enzymes, leading to a cascade of biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 3-[4-(Phenylmethyl)piperidine-1-carbonyl]benzoic acid: Similar structure but lacks the methoxy group.

  • 3-[4-(2-Hydroxyphenyl)methyl]piperidine-1-carbonyl]benzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

  • 3-[4-(2-Methoxyphenyl)methyl]piperidine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a benzoic acid group.

Uniqueness: The presence of the methoxy group in 3-[4-[(2-Methoxyphenyl)methyl]piperidine-1-carbonyl]benzoic acid imparts unique chemical and biological properties compared to its analogs. This methoxy group can influence the compound's solubility, reactivity, and interaction with biological targets.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

3-[4-[(2-methoxyphenyl)methyl]piperidine-1-carbonyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-26-19-8-3-2-5-16(19)13-15-9-11-22(12-10-15)20(23)17-6-4-7-18(14-17)21(24)25/h2-8,14-15H,9-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHPFXZRALXHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2CCN(CC2)C(=O)C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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